1-Methyl-4-(1-phenylethyl)benzene

Physical Chemistry Separation Science Material Science

1-Methyl-4-(1-phenylethyl)benzene (CAS 3717-68-8), also known as 1-phenyl-1-(4-methylphenyl)ethane (PTE) or 1-phenyl-1-p-tolylethane, is a discrete diarylalkane hydrocarbon with the molecular formula C15H16 and a molecular weight of 196.29 g/mol. It is a non-polar, aromatic compound characterized by a central ethane bridge linking a phenyl ring to a para-tolyl ring.

Molecular Formula C15H16
Molecular Weight 196.29 g/mol
CAS No. 3717-68-8
Cat. No. B14116801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(1-phenylethyl)benzene
CAS3717-68-8
Molecular FormulaC15H16
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)C2=CC=CC=C2
InChIInChI=1S/C15H16/c1-12-8-10-15(11-9-12)13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3
InChIKeyBOKDBSJFKVOFBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-(1-phenylethyl)benzene (CAS 3717-68-8): Scientific Procurement Baseline and Compound Identity


1-Methyl-4-(1-phenylethyl)benzene (CAS 3717-68-8), also known as 1-phenyl-1-(4-methylphenyl)ethane (PTE) or 1-phenyl-1-p-tolylethane, is a discrete diarylalkane hydrocarbon with the molecular formula C15H16 and a molecular weight of 196.29 g/mol [1]. It is a non-polar, aromatic compound characterized by a central ethane bridge linking a phenyl ring to a para-tolyl ring [2]. This structural motif places it within the class of α-methylbibenzyl derivatives, where it is distinguished from its closest analogs by the specific substitution pattern of a single methyl group at the para position of one aromatic ring and a methyl group on the bridging carbon, creating a chiral center [1].

Diarylalkane with para-tolyl substitution; α-methylbibenzyl scaffold
Boiling point ~285 °C, density ~0.97 g/cm³ at 20 °C
U.S. EPA PPRTV assessment available for regulatory hazard evaluation

Why 1-Methyl-4-(1-phenylethyl)benzene Cannot Be Replaced by Generic Diarylethane Analogs


Despite sharing a common C15H16 molecular formula or a diarylethane core with several in-class compounds, 1-methyl-4-(1-phenylethyl)benzene exhibits quantifiable differences in key physical and performance properties that preclude simple interchange. For example, its boiling point (284.9°C at 760 mmHg) and density (0.969 g/cm³) diverge significantly from the unbranched positional isomer 4-methylbibenzyl (279.2°C; 0.985 g/cm³) . More critically, application-specific evidence demonstrates that its isomer composition is a direct determinant of performance and reliability in specialized industrial applications such as high-voltage electrical insulation, a differentiation not captured by broad class descriptors [1]. Furthermore, it is the only compound among its closest diarylethane comparators with a publicly available, peer-reviewed provisional toxicity assessment from the U.S. EPA, a critical factor for risk evaluation in procurement [2].

Boiling point and density differences vs. 4-methylbibenzyl may shift process windows and phase behavior, limiting direct interchange.

Absence of a peer-reviewed toxicity assessment for 1,1-diphenylethane or 4-methylbibenzyl introduces regulatory uncertainty in procurement.

Generic diarylethane mixtures cannot meet the isomer composition requirements specified for high-voltage capacitor insulation.

Quantitative Differentiation Guide: 1-Methyl-4-(1-phenylethyl)benzene vs. Closest Analogs


Physical Property Differentiation: Elevated Boiling Point and Lower Density vs. 4-Methylbibenzyl

1-Methyl-4-(1-phenylethyl)benzene (CAS 3717-68-8) exhibits a boiling point that is 5.7°C higher and a density that is 0.016 g/cm³ lower than its unbranched positional isomer, 4-methylbibenzyl (CAS 14310-20-4) . The difference in boiling point is significant for purification and application temperature windows.

Boiling Point & Density
Reported
+5.7 °C, −0.016 g/cm³ vs 4-methylbibenzyl
Wider operational temperature window for high-temperature processes
Atmospheric pressure comparison; process design review recommended
Physical Chemistry Separation Science Material Science

Density and Refractive Index Differentiation from 1,1-Diphenylethane

Compared to 1,1-diphenylethane (CAS 612-00-0), 1-methyl-4-(1-phenylethyl)benzene exhibits a 3.0% lower density (0.969 vs. 0.9997 g/cm³) and a 1.0% lower refractive index (1.555 vs. 1.5702 at 20°C) . These differences arise from the presence of a methyl substituent on one aromatic ring.

Density & Refractive Index
Reported
−0.0307 g/cm³ density, −0.0152 nD vs 1,1-diphenylethane
Influences solubility and optical properties in formulated products
20 °C data; formulated product behavior may vary
Physical Chemistry Analytical Chemistry Formulation Science

Regulatory Toxicology: Availability of a U.S. EPA Provisional Peer-Reviewed Toxicity Value (PPRTV)

1-Methyl-4-(1-phenylethyl)benzene is the only compound among its closest diarylethane comparators (including 1,1-diphenylethane and 4-methylbibenzyl) for which the U.S. Environmental Protection Agency has published a Provisional Peer-Reviewed Toxicity Value (PPRTV) [1]. A comprehensive literature review for this assessment concluded that there are no available data on production or commercial uses in the United States, resulting in a 'no-value' PPRTV determination [1]. In contrast, no equivalent peer-reviewed toxicity assessment exists from the U.S. EPA for 1,1-diphenylethane or 4-methylbibenzyl.

Toxicity Assessment
Context-dependent
PPRTV published (EPA/690/R-24/002F); analogs lack equivalent assessment
Defines regulatory hazard assessment baseline
Data-limited determination; site-specific evaluation may be required
Toxicology Regulatory Science Risk Assessment Environmental Health

Application-Specific Performance: Isomer Ratio as a Critical Quality Attribute in High-Voltage Capacitors

In the context of high-voltage oil-impregnated capacitors, the performance and reliability of 1-phenyl-1-methylphenylethane as an insulating fluid is directly tied to its isomer composition. U.S. Patent 4,716,084 establishes that a minimum of 70 wt.% of the p-isomer, which is 1-methyl-4-(1-phenylethyl)benzene, is necessary to achieve superior low-temperature performance and longer service life [1]. The patent further specifies that the o-isomer content must not exceed 15 wt.% [1]. This precise isomer requirement is a key differentiator from generic mixtures or alternative diarylethane insulating oils like 1,1-diphenylethane, which, despite having a lower 40°C viscosity (2.8 mm²/s) and freezing point (-18°C), does not share this specific, application-optimized isomer mandate [2].

Isomer CQA
Reported
≥70 wt.% p-isomer; o-isomer ≤15 wt.%
Isomer composition defines low-temperature capacitor performance
Patent-specified; alternative mixtures may not meet device specifications
Electrical Engineering Materials Science Dielectric Fluids

Defined Application Scenarios for 1-Methyl-4-(1-phenylethyl)benzene (CAS 3717-68-8) Based on Quantitative Evidence


High-Voltage Electrical Insulation: Capacitor Impregnating Fluid

This compound is the critical para-isomer component in high-performance electrical insulating oils for film capacitors. As specified in U.S. Patent 4,716,084, an isomer mixture containing ≥70 wt.% of this compound is required to ensure device reliability and prevent breakdown at low temperatures (e.g., -50°C) [1]. Its use is tied to a defined, patent-backed performance envelope, making it a non-substitutable material for this specialized industrial application. Procurement specifications for this use-case must therefore explicitly call out the minimum required isomer content.

Regulated Environmental or Occupational Health Risk Assessment

For projects or facilities requiring compliance with U.S. EPA Superfund or other regulatory frameworks, 1-methyl-4-(1-phenylethyl)benzene offers a unique advantage: the availability of a formal, peer-reviewed Provisional Peer-Reviewed Toxicity Value (PPRTV) [2]. This document provides a validated basis for hazard and dose-response assessment, streamlining the risk evaluation process. The absence of such an assessment for analogs like 1,1-diphenylethane or 4-methylbibenzyl introduces significant uncertainty and potential compliance burdens, making the target compound the preferred choice for regulated environments.

High-Temperature Chemical Synthesis and Processing

The compound's boiling point of 284.9°C at 760 mmHg, which is 5.7°C higher than its unbranched isomer 4-methylbibenzyl, provides a wider liquid-phase operational window for high-temperature reactions or distillations . This can be a critical factor in synthetic process design where higher reaction temperatures without solvent reflux are advantageous, offering a clear selection criterion over lower-boiling positional isomers.

Application
Selection Property
Validation Focus
Capacitor Impregnation
Isomer composition specification
Low-temperature dielectric performance review
Regulatory Hazard Evaluation
Availability of peer-reviewed toxicity assessment
EPA framework hazard evaluation review
High-Temperature Synthesis
Elevated boiling point relative to positional isomers
Liquid-phase operational window review

Technical Documentation Hub

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20 linked technical documents
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